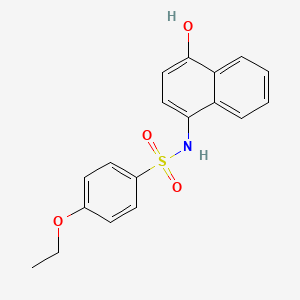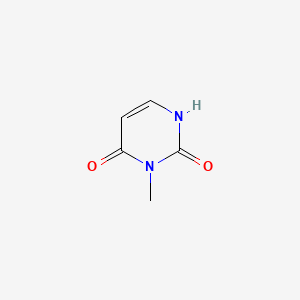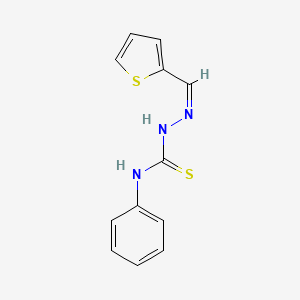![molecular formula C17H19N3OS B7734926 1-phenyl-3-[(Z)-(4-propoxyphenyl)methylideneamino]thiourea](/img/structure/B7734926.png)
1-phenyl-3-[(Z)-(4-propoxyphenyl)methylideneamino]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-3-[(Z)-(4-propoxyphenyl)methylideneamino]thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a phenyl group, a propoxyphenyl group, and a thiourea moiety, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-phenyl-3-[(Z)-(4-propoxyphenyl)methylideneamino]thiourea typically involves the reaction of an appropriate aldehyde or ketone with thiourea in the presence of a catalyst. The reaction conditions often include:
- Solvent: Ethanol or methanol
- Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
- Temperature: Reflux conditions (around 70-80°C)
- Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Phenyl-3-[(Z)-(4-propoxyphenyl)methylideneamino]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The phenyl and propoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents (e.g., bromine or chlorine) or nucleophiles (e.g., amines or alcohols)
Major Products:
Oxidation: Sulfoxides or sulfones
Reduction: Thiols or amines
Substitution: Halogenated or alkylated derivatives
Aplicaciones Científicas De Investigación
1-Phenyl-3-[(Z)-(4-propoxyphenyl)methylideneamino]thiourea has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a stabilizer in polymer chemistry.
Mecanismo De Acción
The mechanism of action of 1-phenyl-3-[(Z)-(4-propoxyphenyl)methylideneamino]thiourea involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as tyrosinase, leading to reduced melanin biosynthesis. It may also interact with cellular receptors and signaling pathways, modulating various biological processes.
Comparación Con Compuestos Similares
- 1-Phenyl-3-(2-thiazolyl)-2-thiourea
- 1-Phenyl-3-(4-pyridinyl)-2-thiourea
- 1-Phenyl-3-(4-morpholinyl)-2-thiourea
Comparison: 1-Phenyl-3-[(Z)-(4-propoxyphenyl)methylideneamino]thiourea is unique due to its specific structural features, such as the propoxyphenyl group, which may confer distinct biological activities and chemical reactivity compared to other thiourea derivatives
Propiedades
IUPAC Name |
1-phenyl-3-[(Z)-(4-propoxyphenyl)methylideneamino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS/c1-2-12-21-16-10-8-14(9-11-16)13-18-20-17(22)19-15-6-4-3-5-7-15/h3-11,13H,2,12H2,1H3,(H2,19,20,22)/b18-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRFWVMUMWYXBFX-AQTBWJFISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=NNC(=S)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=N\NC(=S)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-prop-2-enyl-3-[(Z)-thiophen-2-ylmethylideneamino]thiourea](/img/structure/B7734848.png)
![1-[(Z)-(3-methylthiophen-2-yl)methylideneamino]-3-prop-2-enylthiourea](/img/structure/B7734856.png)
![(2E)-2-[4-(propan-2-yl)benzylidene]-N-(prop-2-en-1-yl)hydrazinecarbothioamide](/img/structure/B7734863.png)
![1-[(Z)-(3,4-dichlorophenyl)methylideneamino]-3-prop-2-enylthiourea](/img/structure/B7734873.png)
![1-[(Z)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-3-prop-2-enylthiourea](/img/structure/B7734888.png)
![1-[(Z)-(2,4-dimethoxyphenyl)methylideneamino]-3-prop-2-enylthiourea](/img/structure/B7734895.png)
![N-(9,9-DIMETHYL-7-OXO-7,8,9,10-TETRAHYDROBENZO[B]NAPHTHO[2,1-D]FURAN-5-YL)-2-NAPHTHALENESULFONAMIDE](/img/structure/B7734902.png)


![3-(3-Oxobutan-2-yl)-5-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B7734921.png)


![1-[(Z)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]-3-phenylthiourea](/img/structure/B7734947.png)
![1-[(Z)-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylideneamino]-3-phenylthiourea](/img/structure/B7734955.png)
